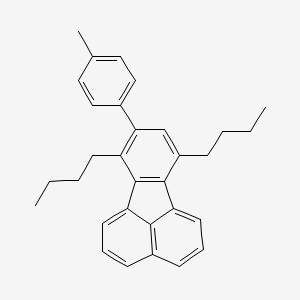
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the fluoranthene family. This compound is characterized by its complex structure, which includes multiple fused aromatic rings. It is known for its interesting photophysical and fluorescence properties, making it a subject of significant interest in synthetic organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dibutyl-8-(4-methylphenyl)fluoranthene typically involves multiple steps, including the formation of key intermediates and strategic bond disconnections. One common method involves the Diels-Alder reaction, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This includes electrophilic and nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a probe in diagnostic applications.
Mechanism of Action
The mechanism of action of 7,10-Dibutyl-8-(4-methylphenyl)fluoranthene involves its interaction with molecular targets through various pathways. Its effects are mediated by its ability to participate in electron transfer processes, interact with biological macromolecules, and influence cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material science .
Comparison with Similar Compounds
Similar Compounds
Benzofluoranthenes: These compounds share a similar polycyclic structure but differ in the substitution pattern and functional groups.
Rubicene and Isorubicene: These are other members of the fluoranthene family with distinct structural features and properties.
Uniqueness
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties .
Properties
CAS No. |
77930-56-4 |
|---|---|
Molecular Formula |
C31H32 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
7,10-dibutyl-8-(4-methylphenyl)fluoranthene |
InChI |
InChI=1S/C31H32/c1-4-6-10-24-20-28(22-18-16-21(3)17-19-22)25(13-7-5-2)31-27-15-9-12-23-11-8-14-26(29(23)27)30(24)31/h8-9,11-12,14-20H,4-7,10,13H2,1-3H3 |
InChI Key |
OWIMTTVSKJDJKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C2=C1C3=CC=CC4=C3C2=CC=C4)CCCC)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
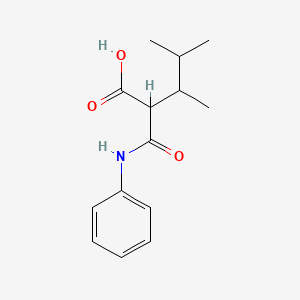
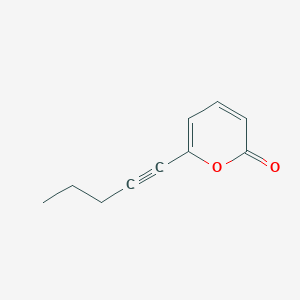
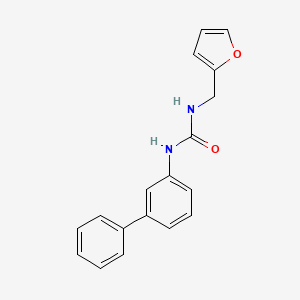
![6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14001683.png)
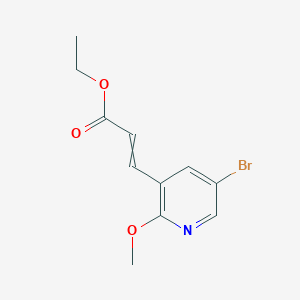

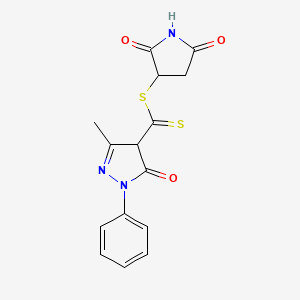
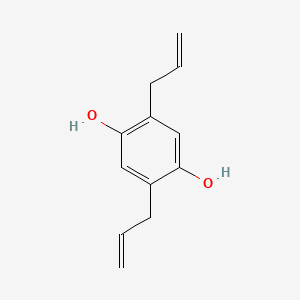
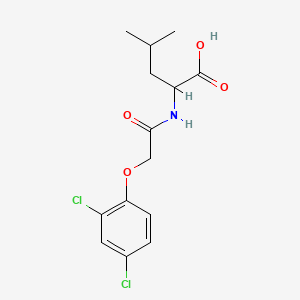
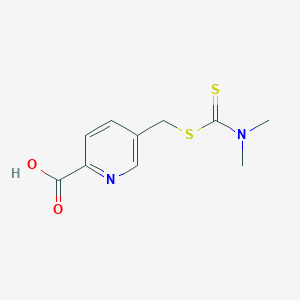
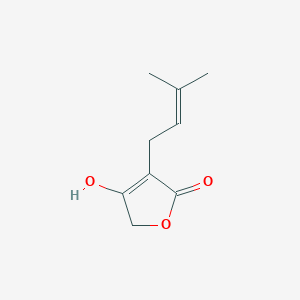
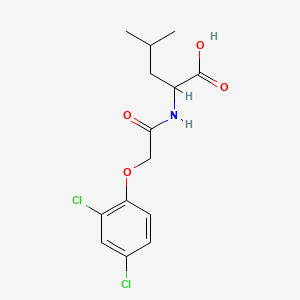
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
